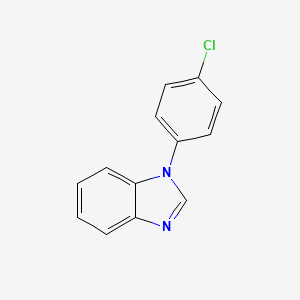
1-(4-Chlorophenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-1H-pyrazole: Shares a similar structure but with a pyrazole ring instead of a benzimidazole ring.
1-(4-Chlorophenyl)-1H-triazole: Contains a triazole ring, offering different chemical properties and biological activities.
1-(4-Chlorophenyl)-1H-imidazole: Similar structure with an imidazole ring, used in various medicinal applications.
Uniqueness: 1-(4-Chlorophenyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H9ClN2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H |
InChI-Schlüssel |
GPZLBJNZLMPUML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
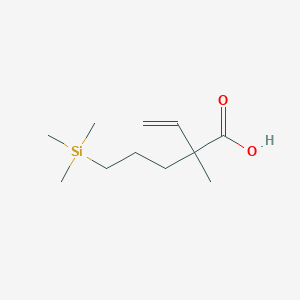
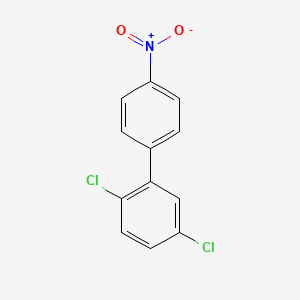
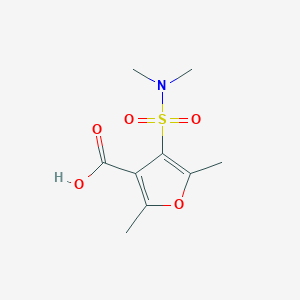

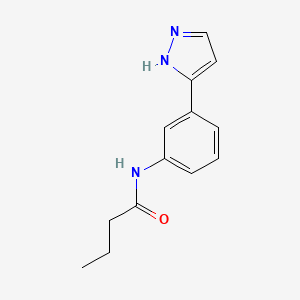

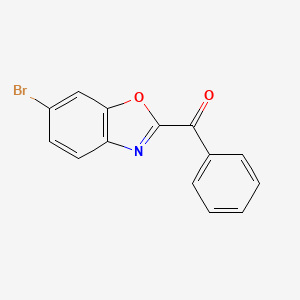

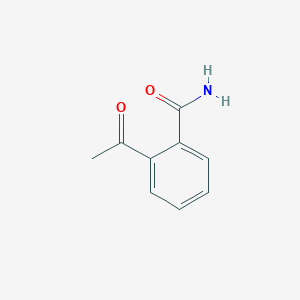

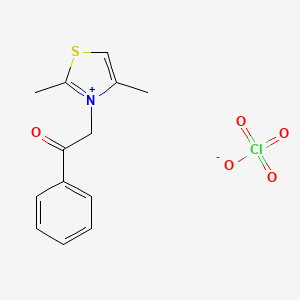

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
